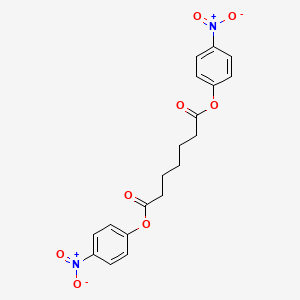

Heptanedioic acid, bis(4-nitrophenyl) ester

Description

BenchChem offers high-quality Heptanedioic acid, bis(4-nitrophenyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptanedioic acid, bis(4-nitrophenyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-nitrophenyl) heptanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O8/c22-18(28-16-10-6-14(7-11-16)20(24)25)4-2-1-3-5-19(23)29-17-12-8-15(9-13-17)21(26)27/h6-13H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKWUJHXPDWNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451510 | |

| Record name | Heptanedioic acid, bis(4-nitrophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49761-23-1 | |

| Record name | Heptanedioic acid, bis(4-nitrophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1. Foundational & Exploratory

Heptanedioic acid bis(4-nitrophenyl) ester chemical structure and properties

The following technical guide details the chemical structure, synthesis, and application of Heptanedioic acid bis(4-nitrophenyl) ester , commonly referred to as Bis(4-nitrophenyl) pimelate .

Executive Summary

Heptanedioic acid bis(4-nitrophenyl) ester (Bis-PNP Pimelate) is a homobifunctional cross-linking reagent used extensively in protein chemistry and polymer science. Distinguished by its 7-carbon aliphatic chain, it serves as a "molecular ruler," allowing researchers to probe inter-residue distances of approximately 9–10 Å. Its utility stems from the two p-nitrophenol leaving groups, which provide a balance of stability during storage and high reactivity toward primary amines (e.g., Lysine

Chemical Identity & Structural Analysis

Nomenclature and Identifiers

-

IUPAC Name: Bis(4-nitrophenyl) heptanedioate[1]

-

Common Name: Bis(4-nitrophenyl) pimelate; Di-p-nitrophenyl pimelate

-

CAS Number: 49761-23-1[1]

-

Molecular Formula:

[1] -

Molecular Weight: 402.36 g/mol

Structural Architecture

The molecule consists of a central pimeloyl (heptanedioyl) spacer flanked by two p-nitrophenyl esters. The central aliphatic chain (

Key Structural Features:

-

Spacer Arm: The 5-methylene unit provides a cross-linking span of ~9–10 Å.

-

Leaving Group: The p-nitrophenolate anion (

) is a good leaving group, allowing reaction with amines at pH 7.5–8.5 without requiring harsh activation reagents.

Physicochemical Properties

| Property | Value / Description |

| Physical State | Off-white to pale yellow crystalline powder |

| Melting Point | 98–102 °C (Typical range for this homolog) |

| Solubility (Organic) | Soluble in DCM, DMF, DMSO, Ethyl Acetate |

| Solubility (Aqueous) | Insoluble; requires organic co-solvent for aqueous buffers |

| Hydrolytic Stability | Stable in dry form; hydrolyzes slowly in neutral pH, rapidly in basic pH |

| UV-Vis Signature |

Mechanistic Profile

The utility of Bis-PNP Pimelate lies in its aminolysis mechanism . Upon exposure to a primary amine (nucleophile), the tetrahedral intermediate collapses to release p-nitrophenol (chromogenic byproduct) and form a stable amide bond.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the nucleophilic attack by a protein lysine residue.

Figure 1: Mechanism of aminolysis. The p-nitrophenol leaving group allows for real-time monitoring of the reaction progress via absorbance at 405 nm.

Synthesis Protocol

While commercially available, in-house synthesis is often required for isotopic labeling or high-purity applications. The Steglich Esterification is the preferred method due to its mild conditions.

Reagents[2][3][4]

-

Pimelic Acid (Heptanedioic acid): 10 mmol (1.60 g)

-

4-Nitrophenol: 22 mmol (3.06 g) [10% excess]

-

DCC (N,N'-Dicyclohexylcarbodiimide): 22 mmol (4.54 g)

-

DMAP (4-Dimethylaminopyridine): 0.5 mmol (catalytic)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology

-

Preparation: Dissolve Pimelic Acid and 4-Nitrophenol in 50 mL of anhydrous DCM in a round-bottom flask. Add DMAP.

-

Activation: Cool the solution to 0°C in an ice bath.

-

Coupling: Dropwise add a solution of DCC in 10 mL DCM over 20 minutes.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Filtration: Filter off the DCU byproduct using a sintered glass funnel.

-

Workup:

-

Wash the filtrate with 5% Acetic Acid (to remove DMAP/unreacted amine).

-

Wash with 5% Sodium Bicarbonate (

) (to remove unreacted phenols/acid). -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane to yield off-white crystals.

Figure 2: Synthesis workflow via Steglich esterification.

Application: Protein Cross-linking

This protocol describes the cross-linking of a model protein (e.g., Hemoglobin or BSA) to stabilize quaternary structure or conjugate subunits.

Critical Considerations

-

Solvent: The cross-linker must be dissolved in a water-miscible organic solvent (DMSO or DMF) immediately before use.

-

Stoichiometry: A 10-fold to 50-fold molar excess of cross-linker over protein is typical to ensure reaction, though this depends on protein concentration (aim for 1–5 mg/mL protein).

-

pH Control: The reaction requires unprotonated amines. Use non-amine buffers (Phosphate, HEPES, Borate) at pH 7.5–8.5. Avoid Tris or Glycine buffers during the reaction phase.

Protocol

-

Buffer Exchange: Dialyze the target protein into 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0.

-

Stock Preparation: Prepare a 50 mM stock solution of Bis-PNP Pimelate in dry DMSO.

-

Initiation: Add the cross-linker stock to the protein solution (final conc: <10% DMSO). Vortex gently.

-

Incubation: Incubate at Room Temperature for 30–60 minutes or at 4°C for 2–4 hours.

-

Monitoring: The solution will turn yellow as p-nitrophenol is released. Measure

to estimate reaction extent.

-

-

Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to terminate the reaction.

-

Purification: Remove excess reagent and byproduct via Desalting Column (e.g., Sephadex G-25) or extensive dialysis.

Safety & Handling

-

Hazards: Bis-PNP Pimelate is an irritant. The hydrolysis product, 4-nitrophenol, is toxic and a skin irritant.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store at -20°C under desiccant. Protect from moisture to prevent premature hydrolysis.

References

-

Steglich, W., & Neuses, B. (1976). "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine." Angewandte Chemie International Edition, 15(1), 61–63. Link

-

Kluger, R., & Alagic, A. (2004). "Chemical Cross-Linking of Hemoglobin." Bioorganic Chemistry, 32(5), 451–472. Link

-

PubChem. (2023). "Bis(4-nitrophenyl) adipate (Homolog Reference)." National Library of Medicine. Link

-

Thermo Fisher Scientific. (2023). "Crosslinking Technical Handbook." Thermo Fisher Scientific. Link

Sources

An In-depth Technical Guide to Bis(4-nitrophenyl) Esters: Focus on Pimelate and Related Homologues

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical properties of Bis(4-nitrophenyl) pimelate, specifically its molecular weight and formula. Initial database searches for Bis(4-nitrophenyl) pimelate with the provided CAS number 49761-23-1 did not yield a conclusive match, suggesting a potential discrepancy in the provided details. However, this guide will provide the calculated molecular information for Bis(4-nitrophenyl) pimelate and, for comparative and practical purposes, will also detail the verified properties of its close structural homologue, Bis(4-nitrophenyl) adipate.

Part 1: Core Chemical and Physical Properties

The 'pimelate' portion of the requested compound's name indicates it is a derivative of pimelic acid, a seven-carbon dicarboxylic acid. The structure, therefore, consists of a central seven-carbon chain with a 4-nitrophenyl group attached to each end via an ester linkage.

Calculated Properties of Bis(4-nitrophenyl) pimelate

-

Molecular Formula: C₁₉H₁₈N₂O₈

-

Molecular Weight: 402.36 g/mol

These values are derived from the constituent atoms: 19 carbons, 18 hydrogens, 2 nitrogens, and 8 oxygens.

Verified Properties of a Close Homologue: Bis(4-nitrophenyl) adipate

For researchers working with activated esters, it is common to utilize a series of homologous compounds. Bis(4-nitrophenyl) adipate, the six-carbon chain equivalent, is a well-documented compound that can serve as a valuable reference.

| Property | Bis(4-nitrophenyl) adipate |

| CAS Number | 32564-25-3 |

| Molecular Formula | C₁₈H₁₆N₂O₈[1][2] |

| Molecular Weight | 388.33 g/mol [2] |

| IUPAC Name | bis(4-nitrophenyl) hexanedioate[1][2] |

| Synonyms | Adipic acid bis(4-nitrophenyl) ester, Di-4-nitrophenyl adipate |

| Physical Form | Solid |

| Melting Point | 124 °C |

Part 2: Scientific Context and Applications

Bis(4-nitrophenyl) esters, such as the pimelate and adipate derivatives, are primarily utilized in organic synthesis and biochemistry as activated esters. The 4-nitrophenyl group is an excellent leaving group, which facilitates the reaction of the ester with nucleophiles.

Mechanism of Action

The electron-withdrawing nature of the nitro group on the phenyl ring makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack. This property is fundamental to their use in applications such as:

-

Peptide Synthesis: Activated esters are used to form peptide bonds by reacting with the amino group of an amino acid or peptide.

-

Cross-linking Agents: The bifunctional nature of these molecules, having two reactive ester groups, allows them to act as cross-linking agents for polymers and biopolymers.

-

Enzyme Substrates: These compounds can serve as substrates for esterase enzymes, where the release of the yellow 4-nitrophenolate ion upon hydrolysis can be monitored spectrophotometrically to determine enzyme activity.

Experimental Workflow: Synthesis of Bis(4-nitrophenyl) Esters

A general protocol for the synthesis of Bis(4-nitrophenyl) esters from the corresponding dicarboxylic acid is outlined below. This method can be adapted for pimelic acid to yield Bis(4-nitrophenyl) pimelate.

Caption: General workflow for the synthesis of Bis(4-nitrophenyl) esters.

Step-by-Step Protocol:

-

Dissolution: Dissolve the dicarboxylic acid (1 equivalent) and 4-nitrophenol (2.2 equivalents) in a suitable aprotic solvent such as dichloromethane or ethyl acetate.

-

Coupling Agent Addition: Cool the solution in an ice bath and add a solution of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Filtration: Upon completion, the precipitated dicyclohexylurea (DCU) by-product is removed by filtration.

-

Washing: The filtrate is washed sequentially with a weak aqueous base (e.g., sodium bicarbonate solution) to remove unreacted 4-nitrophenol and acidic impurities, followed by a brine wash.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Bis(4-nitrophenyl) ester.

Part 3: Conclusion and Recommendations

While the compound Bis(4-nitrophenyl) pimelate with CAS number 49761-23-1 is not well-documented in major chemical databases, its molecular formula and weight can be confidently calculated as C₁₉H₁₈N₂O₈ and 402.36 g/mol , respectively. For practical laboratory applications and as a reference, the properties of the closely related and well-characterized homologue, Bis(4-nitrophenyl) adipate (CAS 32564-25-3), are provided. Researchers interested in the synthesis and application of Bis(4-nitrophenyl) pimelate can adapt established protocols for similar activated esters. It is recommended to verify the identity of any synthesized product through standard analytical techniques such as NMR spectroscopy and mass spectrometry.

References

-

Bis(4-nitrophenyl) adipate | C18H16N2O8 | CID 95994. PubChem. [Link]

Sources

Difference between bis(4-nitrophenyl) pimelate and N-hydroxysuccinimide esters

Title: Technical Guide: Comparative Analysis of Bis(4-nitrophenyl) Pimelate vs. N-Hydroxysuccinimide (NHS) Esters in Bioconjugation and Polymer Chemistry

Executive Summary & Core Distinction

In the landscape of amine-reactive chemistry, the choice between Bis(4-nitrophenyl) pimelate and N-hydroxysuccinimide (NHS) esters is rarely a matter of preference, but rather a strategic decision dictated by solvent compatibility, reaction kinetics, and the required stability of the intermediate.

-

NHS Esters are the industry standard for aqueous protein bioconjugation due to their rapid kinetics and water solubility (especially sulfonated variants). However, they suffer from rapid hydrolysis.

-

Bis(4-nitrophenyl) Pimelate represents a class of "active esters" utilizing the p-nitrophenol leaving group. These are significantly more hydrophobic, slower to react, and more stable to hydrolysis. They are predominantly used in non-aqueous polymer synthesis (e.g., polyamides) or for crosslinking in organic solvents where NHS esters would degrade or precipitate.

This guide details the mechanistic divergences, kinetic profiles, and application-specific protocols for these two reagents.

Mechanistic Foundations

Both reagents operate via Nucleophilic Acyl Substitution .[1] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to expel the leaving group.[1][2]

The Leaving Group Architecture

The critical difference lies in the leaving group (

-

NHS Ester: The

is N-hydroxysuccinimide.[1][3][4][5] It is weakly acidic and water-soluble. -

Bis(4-nitrophenyl) Pimelate: The

is p-nitrophenol. It is a chromogenic species (yellow in basic solution) and significantly more hydrophobic.

Reaction Pathway Diagram

The following diagram illustrates the parallel reaction pathways and the competing hydrolysis reaction.

Figure 1: General mechanism of aminolysis for active esters. Note the competition between amine attack and water hydrolysis.[1][6]

Technical Comparison: Kinetics & Properties

The following data consolidates kinetic behaviors observed in standard bioconjugation workflows.

| Feature | N-Hydroxysuccinimide (NHS) Esters | Bis(4-nitrophenyl) Pimelate |

| Reactivity (Aminolysis) | High. Reacts in minutes to hours at pH 7.2–8.[3]5. | Moderate/Low. Often requires pH > 8.5 or catalysts (e.g., DMAP) in organic solvents. |

| Hydrolysis Half-Life | Short. ~4–5 hours at pH 7.0; <10 mins at pH 8.[3][6]6. | Long. Stable for days in neutral aqueous/organic mixtures. |

| Solubility | Variable.[3] Standard NHS is DMSO-soluble; Sulfo-NHS is water-soluble. | Hydrophobic. Strictly soluble in organic solvents (DMSO, DMF, DCM, Chloroform). |

| Leaving Group Signal | None (UV absorbance at 260nm only). | Strong Visual Signal. Releases p-nitrophenol (Yellow, |

| Primary Application | Protein-Protein Crosslinking, Antibody Labeling. | Polymer Synthesis, Peptide Synthesis, Hydrophobic Linkers. |

| Toxicity | Low (NHS is relatively benign). | Moderate. p-nitrophenol is a skin/eye irritant and toxic if ingested. |

Expert Insight: In my experience, the yellow color of the p-nitrophenyl leaving group is a double-edged sword. While it serves as an excellent built-in indicator of reaction progress (quantifiable at 405 nm), the byproduct is harder to remove from the final matrix compared to the highly water-soluble NHS.

Detailed Experimental Protocols

Protocol A: Aqueous Protein Crosslinking with NHS Esters

Use Case: Conjugating an antibody to a drug linker.

-

Preparation: Dissolve the NHS-ester linker in anhydrous DMSO to a concentration of 10–50 mM. Note: Prepare immediately before use; NHS esters degrade in moisture.

-

Buffer Exchange: Ensure the protein is in a non-amine buffer (PBS, HEPES, pH 7.2–8.0). Remove Tris or Glycine.

-

Reaction: Add the NHS reagent to the protein solution (typically 10–20 fold molar excess).

-

Incubation: Incubate for 30–60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted esters.

-

Purification: Desalt via size-exclusion chromatography (e.g., PD-10 column) to remove the NHS byproduct.

Protocol B: Polymer/Linker Synthesis with Bis(4-nitrophenyl) Pimelate

Use Case: Synthesizing a polyamide backbone or a hydrophobic drug-linker intermediate.

-

Solvent Selection: Dissolve Bis(4-nitrophenyl) pimelate in anhydrous DMF or NMP. The concentration can be higher (0.1 – 0.5 M) due to stability.

-

Amine Preparation: Dissolve the diamine or amine-drug in the same solvent.

-

Catalysis: Add a non-nucleophilic base.

-

Standard: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at 2.0 equivalents relative to amine.

-

Acceleration: Add 0.1–1.0 eq of DMAP (4-Dimethylaminopyridine) . This acts as a nucleophilic catalyst, significantly boosting the reaction rate of the nitrophenyl ester.

-

-

Reaction Monitoring:

-

The solution will turn bright yellow as p-nitrophenol is released.

-

Monitor absorbance at 405 nm (dilute an aliquot in pH 9 buffer) to calculate percent conversion.

-

-

Work-up:

-

Precipitate the polymer/product into a non-solvent (e.g., cold ether or water).

-

Wash extensively with basic water (sodium bicarbonate) to remove the yellow p-nitrophenol byproduct.

-

Critical Step: Ensure all yellow color is removed; residual p-nitrophenol is a common contaminant.

-

Decision Logic: When to Use Which?

Use the following logic flow to determine the appropriate reagent for your specific campaign.

Figure 2: Decision matrix for selecting between NHS and Nitrophenyl esters.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on bioconjugation chemistry, covering NHS and active ester mechanisms).

-

Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry. Retrieved October 26, 2023. (Authoritative guide on NHS hydrolysis and aminolysis kinetics).

- Banks, H. D. (2006). Nucleophilic substitution at the carbonyl carbon: The effect of the leaving group. Journal of Organic Chemistry. (Fundamental physical organic chemistry comparing phenoxide vs. N-hydroxy leaving groups).

- Gross, R. A., et al. (2010). Polymer synthesis using activated esters. Chemical Reviews. (Details the use of p-nitrophenyl esters in synthesizing polyamides and polyesters where NHS is too unstable).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

A Technical Guide to Bis(4-nitrophenyl) pimelate: Understanding Spacer Arm Architecture in Protein Cross-Linking

Executive Summary

Bis(4-nitrophenyl) pimelate is a homobifunctional, amine-reactive cross-linking agent designed for covalently linking proteins and other biomolecules. Its utility is defined by three core components: two reactive 4-nitrophenyl (PNP) ester groups and a central pimelate spacer. This guide provides an in-depth analysis of the pimelate spacer arm, detailing its precise length, chemical properties, and the critical role it plays in experimental design. We will explore the mechanism of action, provide validated protocols for its use, and discuss how its specific length is leveraged to probe protein-protein interactions, analyze protein conformation, and facilitate biomolecule immobilization.

Molecular Architecture of Bis(4-nitrophenyl) pimelate

The functionality of bis(4-nitrophenyl) pimelate is derived from its distinct molecular components: the reactive groups and the spacer arm.

-

Reactive Groups: 4-Nitrophenyl Esters: The molecule is terminated at both ends by 4-nitrophenyl (PNP) esters. The PNP group is an excellent leaving group due to the strong electron-withdrawing nature of the nitro moiety, which stabilizes the resulting 4-nitrophenolate anion.[1] This chemical property renders the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines, such as the ε-amino group of a lysine residue on a protein.[2] This reaction results in the formation of a stable, covalent amide bond. A notable feature of this reaction is the release of 4-nitrophenol, which produces a distinct yellow color that can be spectrophotometrically monitored at approximately 405 nm, allowing for real-time tracking of the reaction progress.[3]

-

The Spacer Arm: Pimelate: The central component connecting the two reactive PNP esters is a seven-carbon aliphatic chain derived from pimelic acid (heptanedioic acid).[4] This "spacer arm" dictates the specific distance between the two target molecules or sites being cross-linked. Unlike cleavable cross-linkers, the pimelate spacer forms an irreversible link, which is ideal for applications requiring permanent structural stabilization.

Quantitative Analysis of the Pimelate Spacer Arm

The defining characteristic of a cross-linker is the length of its spacer arm, which determines the spatial constraints of the linkage. The pimelate spacer is a flexible, non-cleavable, and hydrophobic aliphatic chain.

The spacer itself consists of the seven-carbon backbone of pimelic acid. The distance spanned by the fully extended cross-linker is a critical parameter for modeling and experimental design. Assuming a standard C-C single bond length of 1.54 Å and a tetrahedral bond angle of 109.5°, the length of the five-carbon methylene chain -(CH₂)₅- that forms the core of the spacer can be calculated.

| Property | Value | Source |

| Chemical Name | Heptanedioic acid | PubChem CID 385 |

| Molecular Formula (Acid) | C₇H₁₂O₄ | CymitQuimica[4] |

| Spacer Arm Atom Count | 7 carbons, 12 hydrogens | N/A (Derived from structure) |

| Calculated Spacer Length | ~9.7 Å (0.97 nm) | Calculated based on bond lengths & angles |

| Characteristics | Aliphatic, Non-cleavable, Flexible | General Chemical Knowledge |

This calculated length of approximately 9.7 Å represents the maximal distance the cross-linker can span between two amine groups. The inherent flexibility of the aliphatic chain means it can also adopt more compact conformations, allowing it to bridge shorter distances.[5]

Mechanism of Action: Amine-Reactive Cross-Linking

The cross-linking process is a two-step nucleophilic acyl substitution reaction that occurs at physiological to slightly alkaline pH (typically 7.2-8.5). The elevated pH ensures that a sufficient population of primary amines on the target protein are deprotonated and thus nucleophilic, without causing significant hydrolysis of the PNP ester.

The process unfolds as follows:

-

First Amine Reaction: A deprotonated primary amine from a protein (e.g., the ε-NH₂ of a lysine residue) attacks the electrophilic carbonyl carbon of one of the PNP esters.

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, expelling the stable 4-nitrophenolate anion and forming a robust amide bond between the protein and the cross-linker.

-

Second Amine Reaction: The second PNP ester at the other end of the cross-linker is now free to react with a primary amine on a second protein (intermolecular cross-linking) or on a different site of the same protein (intramolecular cross-linking), repeating steps 1-3.

Experimental Protocol and Workflow

This section provides a robust, generalized protocol for performing protein cross-linking experiments.

Materials and Reagents

-

Bis(4-nitrophenyl) pimelate (BNPP)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Target protein(s) in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate) at pH 7.2-8.5

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE analysis reagents (loading dye, gels, running buffer)

Step-by-Step Methodology

-

Prepare BNPP Stock Solution: Immediately before use, dissolve BNPP in anhydrous DMSO to a final concentration of 10-50 mM. Causality: BNPP is susceptible to hydrolysis and should be dissolved just prior to the experiment. DMSO is used as it is a water-miscible organic solvent that can dissolve the hydrophobic cross-linker without reacting with it.

-

Set up the Reaction: In a microcentrifuge tube, combine the protein solution with the reaction buffer. The final protein concentration should typically be in the range of 0.1-2 mg/mL.

-

Initiate Cross-Linking: Add the BNPP stock solution to the protein mixture to achieve the desired final molar excess of cross-linker over protein (e.g., 20:1, 50:1, 100:1). Gently mix by pipetting. Insight: The optimal molar ratio is empirical and must be determined for each system. A titration series is recommended to find the balance between efficient cross-linking and unwanted protein modification or precipitation.

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C. Causality: Lower temperatures can reduce non-specific reactions and protein degradation but will require longer incubation times.

-

Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes. Trustworthiness: The quencher (e.g., Tris) contains primary amines that will react with and consume any remaining active BNPP, preventing further cross-linking and ensuring a defined endpoint.

-

Analyze the Results: Add SDS-PAGE loading buffer to the quenched reaction mixture. Analyze the products by SDS-PAGE. Cross-linked species will appear as higher molecular weight bands compared to the monomeric protein control.

Applications and the Significance of Spacer Arm Length

The ~9.7 Å spacer of bis(4-nitrophenyl) pimelate makes it a "medium-length" cross-linker, suitable for specific applications where target amine groups are separated by a moderate distance.

-

Probing Protein-Protein Interactions: If two proteins form a complex, BNPP can be used to covalently trap the interaction. Successful cross-linking provides direct evidence of proximity, indicating that lysine residues on the interacting surfaces are within ~10 Å of each other.

-

Analyzing Protein Conformation: Intramolecular cross-linking can reveal information about a protein's tertiary and quaternary structure. The formation of a specific cross-linked product can confirm spatial relationships between different domains or subunits.

-

Biomolecule Immobilization: BNPP can be used to attach proteins to amine-functionalized surfaces (e.g., beads, slides) for applications like affinity chromatography or microarrays.

Comparative Analysis of Cross-Linkers

The choice of cross-linker is dictated by the distance required to be spanned.

| Cross-Linker Name | Spacer Arm Length | Spacer Type | Key Feature |

| Bis(4-nitrophenyl) pimelate | ~9.7 Å | Aliphatic | Medium-length, hydrophobic, non-cleavable |

| DSP (Lomant's Reagent) | 12.0 Å | Disulfide | Thiol-cleavable spacer |

| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 Å | Aliphatic | Water-soluble version of DSS |

| BS(PEG)₅ | 21.7 Å | PEG | Long, flexible, hydrophilic, water-soluble |

Conclusion

Bis(4-nitrophenyl) pimelate is a valuable tool in the biochemist's arsenal for studying protein structure and interactions. Its utility is fundamentally defined by its molecular architecture: two amine-reactive PNP esters bridged by a flexible, non-cleavable pimelate spacer arm with a maximal reach of approximately 9.7 Å. This medium-length spacer provides specific spatial constraints that are ideal for trapping protein complexes and probing conformations where reactive lysine residues are in moderate proximity. Understanding the interplay between the spacer's length, flexibility, and the robust chemistry of the PNP esters is paramount to designing and interpreting cross-linking experiments with confidence and precision.

References

-

Diva-portal.org. (n.d.). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Retrieved from [Link]

-

Chemical Synthesis. (n.d.). Exploring BIS(4-Nitrophenyl) Carbonate: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). Bis(p-nitrophenyl) phosphate. Retrieved from [Link]

- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

-

PubChem. (n.d.). Pimelic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. Retrieved from [Link]

-

Cardiff University. (n.d.). A bioequivalent cornea cross-linking method using photo-initiators LAP and visible light. -ORCA. Retrieved from [Link]

-

ResearchGate. (n.d.). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters.... Retrieved from [Link]

-

IOVS. (2009). Initial Studies Using Aliphatic β-Nitro Alcohols for Therapeutic Corneal Cross-Linking. Retrieved from [Link]

-

ACS Publications. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. Bioconjugate Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of 4‐nitrophenyl ester is well catalyzed at near neutral.... Retrieved from [Link]

-

PubChem. (n.d.). Bis(4-nitrophenyl) carbonate. Retrieved from [Link]

-

The Ophthalmologist. (2023). Corneal Cross-Linking: What's New in 2023?. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2015). Influence of length and flexibility of spacers on the binding affinity of divalent ligands. PMC. Retrieved from [Link]

-

Microsynth. (n.d.). Spacers (for DNA). Retrieved from [Link]

-

Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Length of hydrophilic spacer arm/pendant group. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CAS 111-16-0: Pimelic acid | CymitQuimica [cymitquimica.com]

- 5. Influence of length and flexibility of spacers on the binding affinity of divalent ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(4-nitrophenyl) pimelate as a Homobifunctional Cross-linking Reagent

Foreword

In the dynamic landscape of chemical biology and proteomics, the study of protein-protein interactions and the elucidation of protein complex architecture are paramount to understanding cellular function. Chemical cross-linking, a technique that covalently links interacting proteins, has emerged as a powerful tool in this endeavor. Among the arsenal of cross-linking reagents, homobifunctional cross-linkers play a crucial role in identifying near-neighbor relationships and stabilizing protein complexes. This guide provides an in-depth technical overview of a specific amine-reactive, homobifunctional cross-linking reagent: Bis(4-nitrophenyl) pimelate .

While less common than its N-hydroxysuccinimide (NHS) ester counterparts, bis(4-nitrophenyl) pimelate offers a distinct reactivity profile that can be advantageous in specific experimental contexts. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the fundamental principles but also practical, field-proven insights into the effective application of this reagent. We will delve into its synthesis, mechanism of action, experimental considerations, and detailed protocols, all while maintaining a strong foundation in scientific integrity and causality.

Introduction to Bis(4-nitrophenyl) pimelate

Bis(4-nitrophenyl) pimelate is a homobifunctional cross-linking reagent designed to target primary amines (–NH₂) present on the side chains of lysine residues and the N-termini of proteins. Its structure consists of a seven-carbon aliphatic spacer arm derived from pimelic acid, flanked by two p-nitrophenyl ester reactive groups.

The p-nitrophenyl ester is a well-established amine-reactive moiety in organic synthesis. The electron-withdrawing nitro group makes the carbonyl carbon of the ester highly susceptible to nucleophilic attack by the lone pair of electrons on a primary amine, leading to the formation of a stable amide bond. The release of the p-nitrophenolate anion during the reaction can be monitored spectrophotometrically, offering a potential handle for reaction tracking.

Chemical and Physical Properties

| Property | Value | Source/Rationale |

| Chemical Formula | C₁₉H₁₈N₂O₈ | Deduced from structure |

| Molecular Weight | 418.36 g/mol | Calculated from formula |

| Spacer Arm Length | ~9.8 Å | Estimated based on the extended conformation of the pimelate spacer.[1][2][3] |

| Reactivity | Primary amines (Lysine, N-terminus) | Based on the reactivity of p-nitrophenyl esters.[4][5][6] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited solubility in aqueous buffers. | Inferred from the properties of similar non-sulfonated cross-linkers and p-nitrophenyl esters.[6] |

Synthesis of Bis(4-nitrophenyl) pimelate

While not as widely commercially available as other cross-linkers, bis(4-nitrophenyl) pimelate can be synthesized in a laboratory setting through a straightforward two-step process starting from pimelic acid.

Step 1: Synthesis of Pimeloyl Chloride

Pimeloyl chloride is the di-acid chloride derivative of pimelic acid and serves as a key intermediate. It can be prepared by reacting pimelic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[7][8]

Reaction: HOOC-(CH₂)₅-COOH + 2 SOCl₂ → ClOC-(CH₂)₅-COCl + 2 SO₂ + 2 HCl

Step 2: Esterification with p-Nitrophenol

Pimeloyl chloride is then reacted with p-nitrophenol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to form the desired bis(4-nitrophenyl) pimelate. The base neutralizes the HCl generated during the reaction.[9]

Reaction: ClOC-(CH₂)₅-COCl + 2 HO-C₆H₄-NO₂ → (O₂N-C₆H₄-OOC)-(CH₂)₅-(COO-C₆H₄-NO₂) + 2 HCl

A detailed, generalized protocol for this type of synthesis is provided in the experimental section of this guide.

Mechanism of Action and Reaction Chemistry

The utility of bis(4-nitrophenyl) pimelate as a cross-linker stems from the reactivity of its p-nitrophenyl ester groups towards primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Figure 1: General mechanism of amine-reactive cross-linking by bis(4-nitrophenyl) pimelate.

The reaction is highly dependent on the pH of the reaction buffer. The primary amine must be in its deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out at a pH between 7.2 and 9.0.[10][11] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins for reaction with the cross-linker.

Experimental Design and Considerations

The successful application of bis(4-nitrophenyl) pimelate requires careful consideration of several experimental parameters.

Spacer Arm Length and its Implications

The pimelate spacer arm of approximately 9.8 Å dictates the distance between the two linked primary amines.[1][2][3] This distance is a critical factor in determining which protein interactions can be captured.

-

Probing Protein-Protein Interactions: A successful cross-link with a reagent of this length provides evidence that the ε-amino groups of the two lysine residues are within this distance in the protein complex. The use of cross-linkers with varying spacer arm lengths can provide more detailed structural information.[4][12]

-

Intra- vs. Inter-molecular Cross-linking: The concentration of the protein sample can influence the type of cross-linking that occurs. Higher protein concentrations favor intermolecular cross-linking (between different protein molecules), while lower concentrations favor intramolecular cross-linking (within the same protein molecule).

Reaction Buffer and pH

As previously mentioned, the pH of the reaction buffer is critical for efficient cross-linking. A pH range of 7.2 to 9.0 is generally recommended to ensure that a sufficient concentration of primary amines are deprotonated and nucleophilic.[10][11]

Recommended Buffers:

-

Phosphate-buffered saline (PBS), pH 7.2-8.0

-

HEPES buffer, pH 7.2-8.0

-

Borate buffer, pH 8.0-9.0

Buffers to Avoid:

-

Tris-buffered saline (TBS)

-

Glycine-containing buffers

Molar Ratio of Cross-linker to Protein

The optimal molar ratio of bis(4-nitrophenyl) pimelate to protein must be determined empirically for each system. A 20- to 500-fold molar excess of the cross-linker over the protein is a common starting point.[13]

-

Too low a ratio: May result in insufficient cross-linking.

-

Too high a ratio: Can lead to excessive modification of the protein, potentially causing aggregation or loss of function. It can also increase the incidence of intramolecular cross-links and "dead-end" modifications where only one arm of the cross-linker reacts.

Reaction Time and Temperature

The cross-linking reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The reaction should be quenched to prevent further reaction.

Quenching the Reaction

After the desired incubation time, the cross-linking reaction should be stopped by adding a quenching reagent that contains a primary amine. This will react with any remaining unreacted p-nitrophenyl ester groups.

Common Quenching Reagents:

-

Tris buffer (final concentration of 20-50 mM)

-

Glycine (final concentration of 20-50 mM)

-

Hydroxylamine

Incubate with the quenching reagent for 15-30 minutes at room temperature.

Experimental Protocols

The following protocols are provided as a general guide and should be optimized for your specific application.

Synthesis of Bis(4-nitrophenyl) pimelate

Materials:

-

Pimelic acid

-

Thionyl chloride (SOCl₂)

-

p-Nitrophenol

-

Pyridine or Triethylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Standard glassware for organic synthesis

Protocol:

-

Pimeloyl Chloride Synthesis: In a round-bottom flask, dissolve pimelic acid in an excess of thionyl chloride. Reflux the mixture for 2-4 hours. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting pimeloyl chloride can be used directly in the next step.[7][8]

-

Esterification: Dissolve the pimeloyl chloride in anhydrous DCM. In a separate flask, dissolve two equivalents of p-nitrophenol and a slight excess of pyridine (or triethylamine) in anhydrous DCM. Cool the p-nitrophenol solution in an ice bath and slowly add the pimeloyl chloride solution with stirring. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Wash the reaction mixture sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

General Protocol for Protein-Protein Cross-linking

Materials:

-

Protein sample in a suitable non-amine-containing buffer (e.g., PBS, pH 7.5)

-

Bis(4-nitrophenyl) pimelate stock solution (e.g., 10-50 mM in DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE loading buffer

Figure 2: A generalized workflow for protein cross-linking experiments.

Protocol:

-

Sample Preparation: Prepare your protein sample at a suitable concentration (e.g., 0.1-2 mg/mL) in a non-amine-containing buffer at pH 7.2-8.5.

-

Cross-linker Addition: Prepare a fresh stock solution of bis(4-nitrophenyl) pimelate in an anhydrous organic solvent like DMSO or DMF. Add the desired molar excess of the cross-linker to the protein solution. It is recommended to add the cross-linker in a small volume (e.g., <5% of the total reaction volume) to minimize solvent effects.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the cross-linked products.

Troubleshooting and Self-Validation

A well-designed cross-linking experiment should include controls to validate the results.

| Observation | Potential Cause | Suggested Solution |

| No or low cross-linking | - pH of the reaction buffer is too low. - Cross-linker is hydrolyzed. - Protein concentration is too low. - Spacer arm is too short. | - Ensure the buffer pH is between 7.2 and 9.0. - Prepare fresh cross-linker stock solutions. - Increase the protein concentration. - Try a cross-linker with a longer spacer arm. |

| Protein aggregation/precipitation | - Molar excess of cross-linker is too high. - Protein is unstable under the reaction conditions. | - Perform a titration to determine the optimal cross-linker concentration. - Optimize buffer conditions (e.g., add stabilizing agents like glycerol). |

| High molecular weight smear on SDS-PAGE | - Excessive intermolecular cross-linking. | - Reduce the protein concentration. - Reduce the molar excess of the cross-linker. - Shorten the reaction time. |

Conclusion

Bis(4-nitrophenyl) pimelate represents a valuable, albeit less conventional, tool for the study of protein structure and interactions. Its amine-reactivity, defined spacer length, and the potential for reaction monitoring make it a suitable choice for a range of applications in proteomics and drug discovery. By understanding the underlying chemical principles and carefully optimizing experimental conditions, researchers can effectively leverage this homobifunctional cross-linker to gain critical insights into the molecular architecture of life.

References

-

Pimeloyl chloride. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

- Shi, Y., et al. (2021). Use of additives to regulate solute aggregation and direct conformational polymorph nucleation of pimelic acid. CrystEngComm, 23(4), 856-864.

-

Pimelic acid. (n.d.). The Good Scents Company. Retrieved February 25, 2026, from [Link]

- Ferreira, A. M., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 6(4), 973-1015.

-

Pimelic acid. (n.d.). In Organic Syntheses. Retrieved February 25, 2026, from [Link]

- Menger, F. M., & Vitale, A. C. (1973). Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution. Limitations on Their Use as Substrates in Enzyme Model Systems. Canadian Journal of Chemistry, 51(21), 3494-3498.

- Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology, 539, 81-87.

- Moss, R. A., et al. (2000). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles.

- Wu, X., Ling, C. C., & Bundle, D. R. (2004). A new homobifunctional p-nitro phenyl ester coupling reagent for the preparation of neoglycoproteins. Organic Letters, 6(24), 4407-4410.

-

PubChem. (n.d.). Pimelic acid. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Pimelic acid. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

- Li, G., et al. (2006). Direct Synthesis of Active Diester from Dicarboxylic Acid and p-Nitrophenol and Synthesis of Poly(o-hydroxyamide). Macromolecules, 39(12), 4067-4069.

- Kölbel, K., et al. (2020). A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions. ChemBioChem, 21(16), 2276-2280.

- Zhang, Y., et al. (2009). Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent. Langmuir, 25(6), 3433-3438.

- Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology, 539, 81-87.

- Wu, X., Ling, C. C., & Bundle, D. R. (2004). A new homobifunctional p-nitro phenyl ester coupling reagent for the preparation of neoglycoproteins. Organic Letters, 6(24), 4407-4410.

- Bian, S., & Chowdhury, S. M. (2014). Profiling Protein-Protein Interactions and Protein Structures Using Chemical Cross-linking and Mass Spectrometry. Austin Journal of Biomedical Engineering, 1(4), 1017.

- Giles, C. H., & Trivedi, A. S. (1969). Note on stability of p‐nitrophenol in aqueous solutions. Journal of Applied Chemistry, 19(12), 379-380.

- Verardo, G., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(10), 825-833.

- Longdom Publishing. (2022). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Journal of Organic and Inorganic Chemistry.

- Li, Y., et al. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker.

- Liu, F., et al. (2016).

- Tsvetkov, D. E., et al. (1987). Synthesis of 2-nitrophenyl esters of organic acids and carboxylic polymers. Bioorganicheskaia Khimiia, 13(5), 698-701.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pimelic acid - Wikipedia [en.wikipedia.org]

- 4. korambiotech.com [korambiotech.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. web.viu.ca [web.viu.ca]

- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

2. Methodological & Application

Optimal pH buffers for bis(4-nitrophenyl) pimelate cross-linking reactions

Application Note & Protocol

Title: Optimizing Reaction pH for Amine-Reactive Cross-linking using Bis(4-nitrophenyl) Pimelate (BNPP)

Introduction: Understanding BNPP Cross-linking

Bis(4-nitrophenyl) pimelate (BNPP) is a homobifunctional cross-linking agent. It contains two 4-nitrophenyl ester reactive groups at either end of a 7-carbon (pimelate) spacer arm. These active esters are designed to react primarily with the ε-amino group of lysine residues and the N-terminal α-amino groups on proteins and peptides.[1][2] This reaction, known as aminolysis, results in the formation of a stable, covalent amide bond, effectively linking two protein molecules or different domains within the same protein. The 4-nitrophenol (pNP) group is an excellent leaving group, facilitating the reaction. A key advantage of using pNP esters is that the release of the 4-nitrophenolate anion can be monitored spectrophotometrically at approximately 405 nm, providing a real-time indication of reaction progress.[3][4]

The efficiency and specificity of this cross-linking reaction are critically dependent on the pH of the reaction buffer. This application note provides a detailed guide to the underlying chemical principles and offers robust protocols for selecting the optimal pH and buffer system for your specific application.

The Critical Role of pH: A Tale of Two Competing Reactions

The success of a BNPP cross-linking experiment hinges on balancing two competing, pH-dependent reactions: the desired aminolysis and the undesirable hydrolysis.

-

Aminolysis (Desired Reaction): The primary amine on a lysine residue must be in its deprotonated, nucleophilic state (-NH₂) to attack the carbonyl carbon of the p-nitrophenyl ester. The protonated form (-NH₃⁺) is non-reactive. The pKa of the lysine ε-amino group is approximately 10.5.[5][6] Therefore, as the reaction pH increases above neutrality and towards this pKa, the concentration of the reactive, deprotonated amine increases, accelerating the rate of the desired cross-linking reaction.[7]

-

Hydrolysis (Undesired Reaction): The p-nitrophenyl ester is also susceptible to attack by hydroxide ions (OH⁻) present in the aqueous buffer. This hydrolysis reaction cleaves the ester, inactivating the cross-linker before it can react with the target protein. The rate of hydrolysis increases significantly with increasing pH.[8][9][10]

This dynamic creates a critical "optimal pH window" for the reaction.

-

Below pH 7.0: The concentration of reactive (deprotonated) primary amines is too low for efficient conjugation.

-

Above pH 9.0: The rate of cross-linker hydrolysis becomes excessively high, leading to low reaction yields.[11]

Therefore, the optimal pH range for BNPP and similar active ester cross-linking reactions is typically pH 7.2 to 8.5 .[12][13] Within this range, there is a sufficient concentration of nucleophilic amines for the reaction to proceed efficiently, while the rate of hydrolysis remains manageable.

Caption: Relationship between pH, aminolysis, and hydrolysis rates.

Selecting an Optimal Buffer System

The choice of buffer is as critical as the pH itself. The ideal buffer must not contain primary amines, as these will compete with the protein for reaction with the BNPP cross-linker.

Table 1: Comparison of Common Buffer Systems for BNPP Cross-linking

| Buffer System | pKa (at 25°C) | Recommended pH Range | Compatibility with BNPP | Comments |

| Phosphate-Buffered Saline (PBS) | 7.2 | 6.8 - 7.6 | Excellent | Widely used, physiologically compatible. Ideal for reactions at the lower end of the optimal range. |

| HEPES | 7.5 | 7.2 - 8.0 | Excellent | Good buffering capacity in the optimal range. Does not participate in the reaction. |

| Borate | 9.2 | 8.0 - 9.0 | Good | Useful for reactions requiring a pH at the higher end of the optimal range (e.g., pH 8.5). |

| Tris (TBS) | 8.1 | 7.5 - 9.0 | Incompatible | Contains a primary amine that directly competes with the target, quenching the reaction.[11][14] |

| Glycine | 9.6 | - | Incompatible | Contains a primary amine. Often used as a quenching agent to stop the cross-linking reaction.[11] |

Recommendation: For most applications, HEPES or Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0 provides the best starting point, offering a robust balance between amine reactivity and cross-linker stability.[1]

Experimental Protocols

Protocol 1: Empirical Determination of Optimal pH

For novel protein systems, it is prudent to empirically determine the optimal pH for cross-linking efficiency. This protocol outlines a method using SDS-PAGE analysis to visualize the formation of cross-linked products.

Materials:

-

Protein of Interest (in an amine-free buffer like PBS)

-

Bis(4-nitrophenyl) pimelate (BNPP)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffers: 100 mM Sodium Phosphate (pH 7.0), 100 mM HEPES (pH 7.5), 100 mM HEPES (pH 8.0), 100 mM Sodium Borate (pH 8.5)

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-

SDS-PAGE analysis equipment and reagents

Procedure:

-

Protein Preparation: Ensure your protein of interest is at a suitable concentration (e.g., 1 mg/mL) in a compatible, amine-free buffer. If the protein is in a buffer like Tris, it must be exchanged via dialysis or desalting column into a buffer like PBS.[15]

-

BNPP Stock Solution: Immediately before use, dissolve BNPP in anhydrous DMSO to create a 10 mM stock solution. Note: p-nitrophenyl esters are moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.

-

Reaction Setup: In separate microcentrifuge tubes, set up parallel reactions for each pH to be tested. For each pH:

-

Add 90 µL of protein solution (1 mg/mL).

-

Add 10 µL of the corresponding reaction buffer (e.g., 100 mM HEPES, pH 7.5 for a final buffer concentration of 10 mM).

-

Add a calculated volume of 10 mM BNPP stock to achieve a desired molar excess (e.g., 20-fold molar excess over the protein).

-

Include a "No Cross-linker" control for each pH.

-

-

Incubation: Incubate all reactions for 30-60 minutes at room temperature.

-

Quenching: Stop the reaction by adding 10 µL of 1 M Tris-HCl, pH 7.5 to each tube. Incubate for 15 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE. Load equal amounts of protein for each condition. Look for the appearance of higher molecular weight bands corresponding to cross-linked dimers, trimers, or oligomers. The pH condition that yields the most distinct and abundant high-molecular-weight bands is the optimum for your system.

Caption: Workflow for empirical pH optimization.

Protocol 2: General Protein-Protein Cross-linking with BNPP

This protocol provides a starting point for a standard cross-linking experiment using an optimized pH.

Materials:

-

Protein A and Protein B in 1X PBS, pH 7.4

-

Bis(4-nitrophenyl) pimelate (BNPP)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 1 M Glycine, pH 7.5

-

Desalting column or dialysis cassette

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of BNPP in anhydrous DMSO immediately prior to use.

-

Ensure protein solutions are in an amine-free buffer (e.g., 1X PBS, pH 7.4) and are free of extraneous nucleophiles.

-

-

Reaction Mixture:

-

Combine Protein A and Protein B in a microcentrifuge tube at the desired molar ratio.

-

Add the 10 mM BNPP stock solution to the protein mixture. A final 10-50 fold molar excess of BNPP over the total protein concentration is a common starting point. The final DMSO concentration should ideally be below 10% (v/v).

-

Control: Prepare a negative control reaction containing both proteins but no BNPP.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. Longer incubation times at lower temperatures can sometimes improve specificity and yield.

-

-

Quenching:

-

Terminate the reaction by adding the quenching solution (1 M Glycine) to a final concentration of 20-50 mM.

-

Incubate for an additional 15-20 minutes at room temperature to ensure all unreacted BNPP is deactivated.

-

-

Purification:

-

Remove excess cross-linker and quenching reagents by passing the reaction mixture through a desalting column or by dialyzing against an appropriate buffer (e.g., PBS).

-

-

Analysis and Storage:

-

Confirm cross-linking success using SDS-PAGE, Western blotting, or mass spectrometry.

-

Store the purified cross-linked protein conjugate under appropriate conditions (e.g., -80°C).

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Low Cross-linking Yield | Reaction pH is too low. | Increase pH in increments (e.g., from 7.2 to 7.5 or 8.0). Confirm buffer pH. |

| Buffer contains primary amines (e.g., Tris). | Exchange protein into a non-amine buffer like PBS or HEPES. | |

| BNPP reagent has hydrolyzed. | Prepare BNPP stock solution fresh in anhydrous DMSO immediately before use. | |

| Insufficient molar excess of cross-linker. | Increase the molar excess of BNPP (e.g., from 20x to 50x). | |

| High Levels of Aggregation/Precipitation | Molar excess of cross-linker is too high. | Decrease the molar excess of BNPP. Reduce protein concentration. |

| Reaction pH is too high, causing rapid, uncontrolled cross-linking. | Lower the reaction pH (e.g., from 8.5 to 7.5). | |

| Incubation time is too long. | Reduce the incubation time. |

References

-

Syedd, R., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. Saber, UDO, 32(3). Available at: [Link]

-

G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Wolfson Centre for Applied Structural Biology. Available at: [Link]

- Hedström, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501-4524. (Referenced in context of reaction mechanisms similar to ester hydrolysis).

-

Wallace, P. W., et al. (2017). PpEst is a novel PBAT degrading polyesterase identified by proteomic screening of Pseudomonas pseudoalcaligenes. Frontiers in Microbiology, 8, 239. Available at: [Link]

-

Oda, M., et al. (2012). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods, 4(6), 1695-1699. Available at: [Link]

-

Ford, W. T., et al. (2009). Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent. Langmuir, 25(9), 5268-5273. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). L-Lysine. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrophenol. PubChem Compound Database. Available at: [Link]

-

Arregui, L., et al. (2014). General Protein–Protein Cross-Linking. Methods in Molecular Biology, 1129, 75-81. Available at: [Link]

-

Castro, E. A., et al. (2001). Kinetic study of the phenolysis of bis(4-nitrophenyl) carbonate, bis(4-nitrophenyl) thionocarbonate, and methyl 4-nitrophenyl thionocarbonate. The Journal of Organic Chemistry, 66(20), 6571-6575. Available at: [Link]

-

Testbook. (2026). Following are the pKa's of the ionizable groups in lysine. Available at: [Link]

-

Tee, O. S., & Enos, J. A. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. Canadian Journal of Chemistry, 66(12), 3027-3032. Available at: [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Available at: [Link]

-

da Silva, A. C., et al. (2021). The pka and isoelectric point values of lysine, methionine, and tryptophan. ResearchGate. Available at: [Link]

-

G-Biosciences. (2014). A Guide to Protein Cross Linkers. Available at: [Link]

-

Wang, C. C., et al. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. Bioconjugate Chemistry, 20(8), 1594-1598. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. korambiotech.com [korambiotech.com]

- 3. scielo.sa.cr [scielo.sa.cr]

- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 5. testbook.com [testbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. assets.fishersci.com [assets.fishersci.com]

Solvent selection for heptanedioic acid bis(4-nitrophenyl) ester reactions

Application Note: Solvent Selection & Protocols for Heptanedioic Acid Bis(4-nitrophenyl) Ester Reactions

Abstract

Heptanedioic acid bis(4-nitrophenyl) ester (Bis-PNP pimelate) is a homobifunctional crosslinking reagent and activated diester used extensively in the synthesis of polyamides, polyesters, and bioconjugates.[1] Its reactivity is driven by the p-nitrophenyl leaving group, which facilitates nucleophilic acyl substitution under mild conditions.[1] However, the efficiency of these reactions is heavily dictated by solvent choice, which influences reactant solubility, reaction kinetics, and the suppression of competitive hydrolysis. This guide provides a technical framework for selecting the optimal solvent system and detailed protocols for its application in organic synthesis and bioconjugation.

Chemical Profile & Reactivity

-

Synonyms: Bis(4-nitrophenyl) pimelate; Di-p-nitrophenyl pimelate.[1]

-

Mechanism: The electrophilic carbonyl carbons are attacked by nucleophiles (typically primary amines), leading to the expulsion of p-nitrophenol (leaving group).

-

Key Challenge: The reagent is hydrophobic, while many target nucleophiles (peptides, proteins, salts) are hydrophilic. Balancing solubility while preventing hydrolysis of the ester is the primary objective of solvent selection.

Solvent Selection Matrix

The choice of solvent must satisfy three thermodynamic and kinetic criteria:

-

Solubility: Must dissolve the Bis-PNP ester (hydrophobic) and the amine (variable).[1]

-

Inertness: Must not contain nucleophilic hydroxyl groups (avoid alcohols) or reactive amines.

-

Workup: Should be removable (volatile) or compatible with downstream purification (dialysis/precipitation).

Table 1: Solvent Compatibility Guide

| Solvent Class | Specific Solvents | Solubility (Bis-PNP Ester) | Suitability | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent | Ideal for small molecule synthesis and hydrophobic polymerizations.[1] Easy to remove by evaporation. |

| Polar Aprotic | DMF, DMSO, NMP | High (>50 mg/mL) | Good | Required for peptide/protein conjugation where the nucleophile is insoluble in DCM. Accelerates reaction rates but difficult to remove. |

| Ethers | THF, Dioxane | Moderate | Moderate | Good compromise for intermediate polarity. Ensure solvents are anhydrous (peroxide-free).[1] |

| Alcohols | Methanol, Ethanol | Moderate | AVOID | Critical Risk: Alcohols act as nucleophiles, causing transesterification (forming ethyl/methyl esters) and capping the polymer/crosslink. |

| Aqueous | Water, PBS | Insoluble | Poor | Rapid hydrolysis occurs at pH > 8.0. Use only as a co-solvent (<20% v/v) with DMSO/DMF for protein conjugation. |

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting the appropriate solvent system based on the nature of the nucleophile and the scale of the reaction.

Caption: Solvent selection decision tree for Heptanedioic acid bis(4-nitrophenyl) ester reactions based on nucleophile solubility and stability requirements.

Experimental Protocols

Protocol A: Synthesis of Polyamides or Small Molecules (Organic Phase)

Best for: Polymerization with diamines or synthesis of specific crosslinkers where water exclusion is possible.

Reagents:

-

Heptanedioic acid bis(4-nitrophenyl) ester (1.0 equiv)[1]

-

Primary Amine / Diamine (1.0 - 1.1 equiv)[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Procedure:

-

Preparation: Dry all glassware in an oven at 120°C. Purge with nitrogen or argon.

-

Dissolution: Dissolve the amine (and base, if amine is a salt) in anhydrous DCM.

-

Activation: In a separate vial, dissolve Heptanedioic acid bis(4-nitrophenyl) ester in the minimum volume of DCM.

-

Reaction: Add the ester solution dropwise to the amine solution under vigorous stirring at 0°C (ice bath) to control the exotherm.

-

Equilibration: Allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours.

-

Monitoring: The solution will turn yellow due to the release of p-nitrophenol. Monitor disappearance of the ester by TLC (SiO2, DCM/MeOH) or HPLC.

-

-

Workup:

-

Dilute with excess DCM.

-

Wash organic phase with 5% NaHCO3 (removes p-nitrophenol and unreacted acid) followed by 1M HCl (removes unreacted amine) and Brine.[1]

-

Dry over MgSO4 and concentrate in vacuo.

-

Protocol B: Protein/Peptide Crosslinking (Mixed Phase)

Best for: Conjugating the linker to lysine residues on proteins or peptides in aqueous buffer.

Reagents:

-

Heptanedioic acid bis(4-nitrophenyl) ester (10–20 fold molar excess)[1]

-

Solvent: Anhydrous DMSO (high quality, amine-free)[1]

-

Buffer: PBS or HEPES, pH 7.2–8.0 (Must be amine-free; NO Tris or Glycine)

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS/HEPES). Primary amines in Tris will compete for the ester.

-

Stock Solution: Prepare a fresh 50 mM stock solution of the Bis-PNP ester in anhydrous DMSO. Note: Prepare immediately before use; do not store.

-

Injection: While vortexing the protein solution gently, add the DMSO stock solution.

-

Constraint: Final DMSO concentration should not exceed 10-20% (v/v) to prevent protein denaturation.[1]

-

-

Incubation: Incubate at 4°C for 2–12 hours or Room Temperature for 30–60 minutes.

-

pH Control: The release of p-nitrophenol is acidic.[1] For high concentrations, re-adjust pH to 7.5 if necessary.

-

-

Quenching: Stop the reaction by adding a quencher containing primary amines (e.g., 1M Tris-HCl, pH 8.0) and incubate for 15 minutes.

-

Purification: Remove the hydrolyzed by-products (p-nitrophenol) and excess linker via dialysis or size-exclusion chromatography (desalting column).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Hydrolysis of ester | Ensure solvents are anhydrous. Lower the reaction temperature. Increase molar excess of ester.[3] |

| Precipitation | Poor solubility of intermediate | Switch from DCM to DMF/DMSO. If in aqueous buffer, reduce the linker concentration or add non-ionic surfactant. |

| Side Products (Esters) | Alcohol contamination | Ensure no methanol/ethanol is present in the solvent or glassware cleaning residue. |

| No Reaction | Protonated Amines | Check pH. If using amine salts (e.g., HCl salt), ensure enough DIPEA/TEA is added to deprotonate the amine. |

References

-

PubChem. Bis(4-nitrophenyl) adipate (Analogous Chemistry). National Library of Medicine. Available at: [Link][1]

-

Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism.[3] Available at: [Link][1]

Sources

3.[1] Troubleshooting & Optimization

Improving solubility of bis(4-nitrophenyl) pimelate in aqueous buffers

A Guide for Researchers on Improving Aqueous Solubility

Welcome to the technical support guide for bis(4-nitrophenyl) pimelate (B4NPP). As Senior Application Scientists, we have designed this resource to provide you with both the foundational knowledge and the practical, field-proven techniques required to successfully work with this challenging but useful substrate. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is bis(4-nitrophenyl) pimelate (B4NPP) and why is its aqueous solubility so low?

Bis(4-nitrophenyl) pimelate is a symmetrical diester molecule. It consists of a seven-carbon pimelate backbone linked to two 4-nitrophenyl groups. While it is a valuable chromogenic substrate for various esterase and lipase enzymes, its chemical structure inherently limits its solubility in water.

The poor solubility arises from its significant hydrophobic character. The long aliphatic pimelate chain (C7) and the two aromatic phenyl rings create a large, nonpolar molecule that is energetically unfavorable to dissolve in the highly polar, hydrogen-bonded network of water. While the two nitro groups add some polarity, their effect is insufficient to overcome the hydrophobicity of the rest of the molecule. Based on structurally similar compounds like bis(4-nitrophenyl) adipate, B4NPP is predicted to be practically insoluble in aqueous buffers.[1]

Q2: I need to prepare a stock solution of B4NPP. What is the recommended approach?

It is not feasible to prepare a high-concentration stock solution of B4NPP directly in an aqueous buffer. The standard and required practice is to first dissolve the compound in a water-miscible organic solvent to create a concentrated primary stock. This stock can then be diluted into the final aqueous assay buffer.

Recommended Solvents for Primary Stock Preparation:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (ACN) [2]

-

Ethanol

Causality: These organic solvents are effective because their lower polarity and different hydrogen bonding capabilities can successfully solvate the large, hydrophobic B4NPP molecule, which water cannot.[3] It is crucial to prepare a high-concentration stock (e.g., 10-100 mM) so that the volume added to the final aqueous buffer is minimal, thereby reducing the potential for solvent-induced artifacts in your experiment.

Q3: My B4NPP precipitates when I dilute the organic stock into my aqueous buffer. What's happening and how can I fix it?

This is the most common issue researchers face. Precipitation occurs when the concentration of B4NPP exceeds its solubility limit in the final aqueous solution after the organic solvent is diluted. The B4NPP molecules, now in a hostile aqueous environment, aggregate and fall out of solution.

To address this, you must employ a solubility enhancement strategy in your final buffer. The three primary methods are the use of co-solvents, surfactants, or cyclodextrins.

Troubleshooting Guide: Overcoming Precipitation

This section details the primary strategies to maintain B4NPP solubility in your final working solution. Each method has distinct mechanisms, advantages, and disadvantages.

Method 1: Co-Solvent System

This is the simplest approach, involving the inclusion of a higher percentage of the organic solvent in the final buffer.

-

Mechanism of Action: A co-solvent reduces the overall polarity of the aqueous buffer, making it a more hospitable environment for the hydrophobic B4NPP molecule.[3][4] This effectively increases the solubility limit.

-

Advantages: Simple to implement.

-

Disadvantages: Organic solvents can significantly impact the activity and stability of enzymes or other proteins in your assay.[2][5] High solvent concentrations can lead to protein denaturation. There is also a risk of the compound precipitating if the sample is further diluted into a solvent-free medium.[4]

Method 2: Surfactant-Mediated Micellar Solubilization

This method uses detergents (surfactants) to create microscopic "cages" that encapsulate the B4NPP.

-

Mechanism of Action: Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic B4NPP partitions into the core, effectively shielding it from the water and keeping it "dissolved" in the bulk solution.[6][7][8]

-

Advantages: Highly effective at solubilizing very hydrophobic compounds.[9] Can use lower overall organic solvent concentrations compared to the co-solvent method.

-

Disadvantages: Surfactants can also inhibit or denature enzymes. The choice of surfactant is critical; non-ionic surfactants (e.g., Triton™ X-100, Tween® 20) are generally less harsh on proteins than ionic surfactants (e.g., SDS).[8]

Method 3: Cyclodextrin Inclusion Complexes

This is a more advanced technique that uses cyclic oligosaccharides to form a host-guest complex with B4NPP.

-

Mechanism of Action: Cyclodextrins are donut-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior.[10][11] The hydrophobic portion of the B4NPP molecule (likely one of the nitrophenyl rings) inserts into the cyclodextrin cavity, forming a stable, water-soluble inclusion complex.[12][13]

-

Advantages: Often has the least impact on protein stability and function compared to solvents and surfactants.[13] Provides a true molecular-level solubilization.

-

Disadvantages: There is a stoichiometric relationship between the cyclodextrin and the compound, so higher concentrations of cyclodextrin may be needed.[14] The fit between the host (cyclodextrin) and guest (B4NPP) is specific, so some empirical testing may be required. Beta-cyclodextrins and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.[14]

Comparative Analysis of Solubilization Strategies

The following table provides a summary to help guide your selection process. The optimal choice depends on the specific requirements and constraints of your experimental system, particularly the sensitivity of your enzyme or protein to additives.